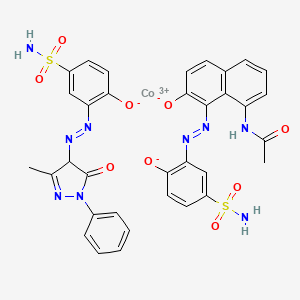
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid is a chemical compound with a molecular formula of C13H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.
Oxidation: The tetrahydronaphthalene is oxidized to form 4-oxo-1,2,3,4-tetrahydronaphthalene.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the 4-oxo-1,2,3,4-tetrahydronaphthalene to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, triggering a cascade of biochemical reactions.
Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulating Gene Expression: It can influence the expression of genes involved in various physiological processes.
相似化合物的比较
Similar Compounds
- 2-(1-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 5,8-Dihydroxy-4-oxo-1,2,3,4-tetrahydro-1-naphthalenyl 6-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranoside
Uniqueness
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
| 35883-78-4 | |
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c14-12-8-9(5-6-13(15)16)7-10-3-1-2-4-11(10)12/h1-4,9H,5-8H2,(H,15,16) |
InChI 键 |
GRTLFHIPTCBPMG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=CC=CC=C21)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)


